molecular formula C28H26O4S B14786448 Pentacyclo[19.3.1.1^{3,7}.1^{9,13}.1^{15,19}]octacosa-1(25),3,5,7(28),9(27),10,12,15(26),16,18,21,23-dodecaene-2-sulfonic acid hydrate

Pentacyclo[19.3.1.1^{3,7}.1^{9,13}.1^{15,19}]octacosa-1(25),3,5,7(28),9(27),10,12,15(26),16,18,21,23-dodecaene-2-sulfonic acid hydrate

Cat. No.: B14786448
M. Wt: 458.6 g/mol
InChI Key: MTFXTWBTZFWCKU-UHFFFAOYSA-N
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Description

Pentacyclo[19.3.1.1{3,7}.1{9,13}1^{15,19}]octacosa-1(25),3,5,7(28),9(27),10,12,15(26),16,18,21,23-dodecaene-2-sulfonic acid hydrate is a complex organic compound characterized by its unique pentacyclic structure This compound is notable for its intricate arrangement of carbon atoms, forming a highly stable and rigid framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentacyclo[19.3.1.1{3,7}.1{9,13}.1^{15,19}]octacosa-1(25),3,5,7(28),9(27),10,12,15(26),16,18,21,23-dodecaene-2-sulfonic acid hydrate typically involves multi-step organic reactions. The initial steps often include the formation of the pentacyclic core through cyclization reactions. Subsequent steps involve the introduction of double bonds and the sulfonic acid group. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions often require precise temperature control and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Pentacyclo[19.3.1.1{3,7}.1{9,13}.1^{15,19}]octacosa-1(25),3,5,7(28),9(27),10,12,15(26),16,18,21,23-dodecaene-2-sulfonic acid hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives.

    Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as sulfonic acid derivatives, hydrogenated compounds, and substituted analogs.

Scientific Research Applications

Pentacyclo[19.3.1.1{3,7}.1{9,13}.1^{15,19}]octacosa-1(25),3,5,7(28),9(27),10,12,15(26),16,18,21,23-dodecaene-2-sulfonic acid hydrate has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.

    Medicine: Its potential therapeutic properties are being explored for the development of new drugs.

    Industry: The compound is used in the production of advanced materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of Pentacyclo[19.3.1.1{3,7}.1{9,13}.1^{15,19}]octacosa-1(25),3,5,7(28),9(27),10,12,15(26),16,18,21,23-dodecaene-2-sulfonic acid hydrate involves its interaction with specific molecular targets. The sulfonic acid group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound’s rigid structure allows it to fit into specific binding sites, disrupting normal biological functions. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Pentacyclo[19.3.1.1{3,7}.1{9,13}.1^{15,19}]octacosa-1(25),3,5,7(28),9(27),10,12,15(26),16,18,21,23-dodecaene-2,2,4,5-tetrol
  • Pentacyclo[19.3.1.1{3,7}.1{9,13}.1^{15,19}]octacosa-1(25),3,5,7(28),9(27),10,12,15(26),16,18,21,23-dodecaene-25,26,27,28-tetrol

Uniqueness

The uniqueness of Pentacyclo[19.3.1.1{3,7}.1{9,13}.1^{15,19}]octacosa-1(25),3,5,7(28),9(27),10,12,15(26),16,18,21,23-dodecaene-2-sulfonic acid hydrate lies in its sulfonic acid group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring strong acidic functionality and stability.

Properties

Molecular Formula

C28H26O4S

Molecular Weight

458.6 g/mol

IUPAC Name

pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-2-sulfonic acid;hydrate

InChI

InChI=1S/C28H24O3S.H2O/c29-32(30,31)28-26-11-3-9-24(18-26)16-22-7-1-5-20(14-22)13-21-6-2-8-23(15-21)17-25-10-4-12-27(28)19-25;/h1-12,14-15,18-19,28H,13,16-17H2,(H,29,30,31);1H2

InChI Key

MTFXTWBTZFWCKU-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC(=CC=C2)CC3=CC(=CC=C3)C(C4=CC=CC(=C4)CC5=CC=CC1=C5)S(=O)(=O)O.O

Origin of Product

United States

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